7-Ethyl-7H-purine
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Overview
Description
7-Ethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with ethyl halides under basic conditions. For example, purine can be reacted with ethyl iodide in the presence of a strong base like potassium carbonate to yield this compound. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Purine N-oxides.
Reduction: Dihydro-7-Ethyl-7H-purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Ethyl-7H-purine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-7H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase. The ethyl group at the 7th position can influence the binding affinity and specificity of the compound towards its molecular targets. The pathways involved often include competitive inhibition, where the compound competes with natural substrates for enzyme binding sites.
Comparison with Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory therapies.
Comparison: 7-Ethyl-7H-purine is unique due to the ethyl substitution at the 7th position, which can alter its chemical reactivity and biological activity compared to other purine derivatives. This modification can enhance its potential as a research tool and therapeutic agent by providing distinct binding properties and metabolic stability.
Properties
CAS No. |
39253-23-1 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-ethylpurine |
InChI |
InChI=1S/C7H8N4/c1-2-11-5-10-7-6(11)3-8-4-9-7/h3-5H,2H2,1H3 |
InChI Key |
FFMPFNDGZPBTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=NC=NC=C21 |
Origin of Product |
United States |
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